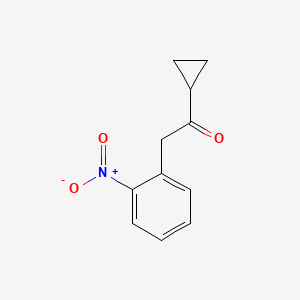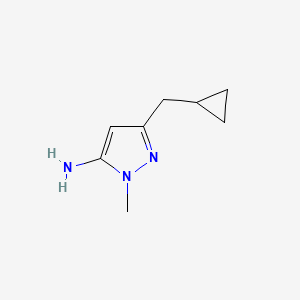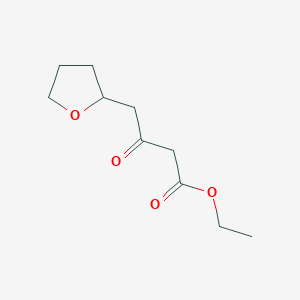![molecular formula C7H7N5O3 B1527293 1-[(5-メチル-1,2,4-オキサジアゾール-3-イル)メチル]-1H-1,2,3-トリアゾール-4-カルボン酸 CAS No. 1247778-45-5](/img/structure/B1527293.png)
1-[(5-メチル-1,2,4-オキサジアゾール-3-イル)メチル]-1H-1,2,3-トリアゾール-4-カルボン酸
説明
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H7N5O3 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学: 抗がん作用
オキサジアゾール類は、この化合物に見られる1,2,4-オキサジアゾール環を含む、抗癌療法における可能性を探求されています。それらは、薬理フォアと呼ばれる、分子の生物学的活性を担う部分として機能することができます。 特定の酵素または受容体と相互作用することで、これらの化合物は癌細胞の増殖を阻害することができます .
製薬開発: 抗痙攣作用
オキサジアゾールの構造的特徴により、それらは効果的な抗痙攣薬として役立ちます。 それらは、てんかん発作の管理に不可欠な中枢神経系の受容体やイオンチャネルの活性を調節することができます .
血管拡張作用
心臓血管の研究では、オキサジアゾール類は潜在的な血管拡張薬として特定されています。 それらは血管の弛緩を引き起こし、それによって血圧を下げ、血流を改善することができ、高血圧などの状態に有益です .
抗糖尿病活性
この化合物におけるオキサジアゾール環とトリアゾール環の存在は、糖尿病治療における潜在的な有用性を示唆しています。 これらの分子は、グルコース調節とインスリン感受性に関連する代謝経路に影響を与える可能性があります .
農業化学: 殺虫剤開発
1,2,4-オキサジアゾール誘導体は、農業において幅広い生物活性を示してきました。 それらは化学殺虫剤としての有効性を評価するために合成されており、さまざまな植物病原菌に対して有望な結果を示しています .
材料科学: 高エネルギー材料
それらのエネルギー的挙動により、オキサジアゾール誘導体は高エネルギー材料として利用できます。 それらは良好な酸素バランスと正の生成熱を有するため、エネルギー密度の高い材料を必要とする用途に適しています .
エネルギー的挙動: 爆発物
この化合物の構造、特にオキサジアゾール成分により、爆発物の設計に使用することができます。 その誘導体は、環系における置換基とその位置に応じて、比較的不活性なものから非常に敏感なものまで様々です .
抗菌剤
研究によると、特定の1,2,4-オキサジアゾール誘導体は強い抗菌効果を示しています。 これは、それらを新しい抗菌剤の開発、特に現在の抗生物質に耐性のある菌株に対する潜在的な候補にしています .
作用機序
Target of action
For example, 1,2,4-oxadiazoles have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of action
1,2,4-oxadiazoles have been reported to induce apoptosis in cancer cells via activation of caspase 3 .
Biochemical pathways
Given the broad range of biological activities associated with 1,2,4-oxadiazoles, it is likely that multiple pathways could be affected .
Result of action
1,2,4-oxadiazole derivatives have been found to exhibit a range of biological activities, including anticancer effects .
生化学分析
Biochemical Properties
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes .
Cellular Effects
The effects of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth . Additionally, 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid remains stable under various conditions, but its activity may decrease due to gradual degradation . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing the overall metabolic flux. For example, this compound has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production . Additionally, 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can affect the synthesis and degradation of other biomolecules, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . For instance, the compound has been shown to be transported into cells via active transport mechanisms, where it accumulates in the cytoplasm and other organelles. This distribution pattern is crucial for its biological activity and effectiveness.
特性
IUPAC Name |
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3/c1-4-8-6(10-15-4)3-12-2-5(7(13)14)9-11-12/h2H,3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQHTAYHAXKBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247778-45-5 | |
| Record name | 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)









